

molecular weight and formula of (2-Fluoro-6-nitrophenyl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Fluoro-6-nitrophenyl)methanol

Cat. No.: B1394091

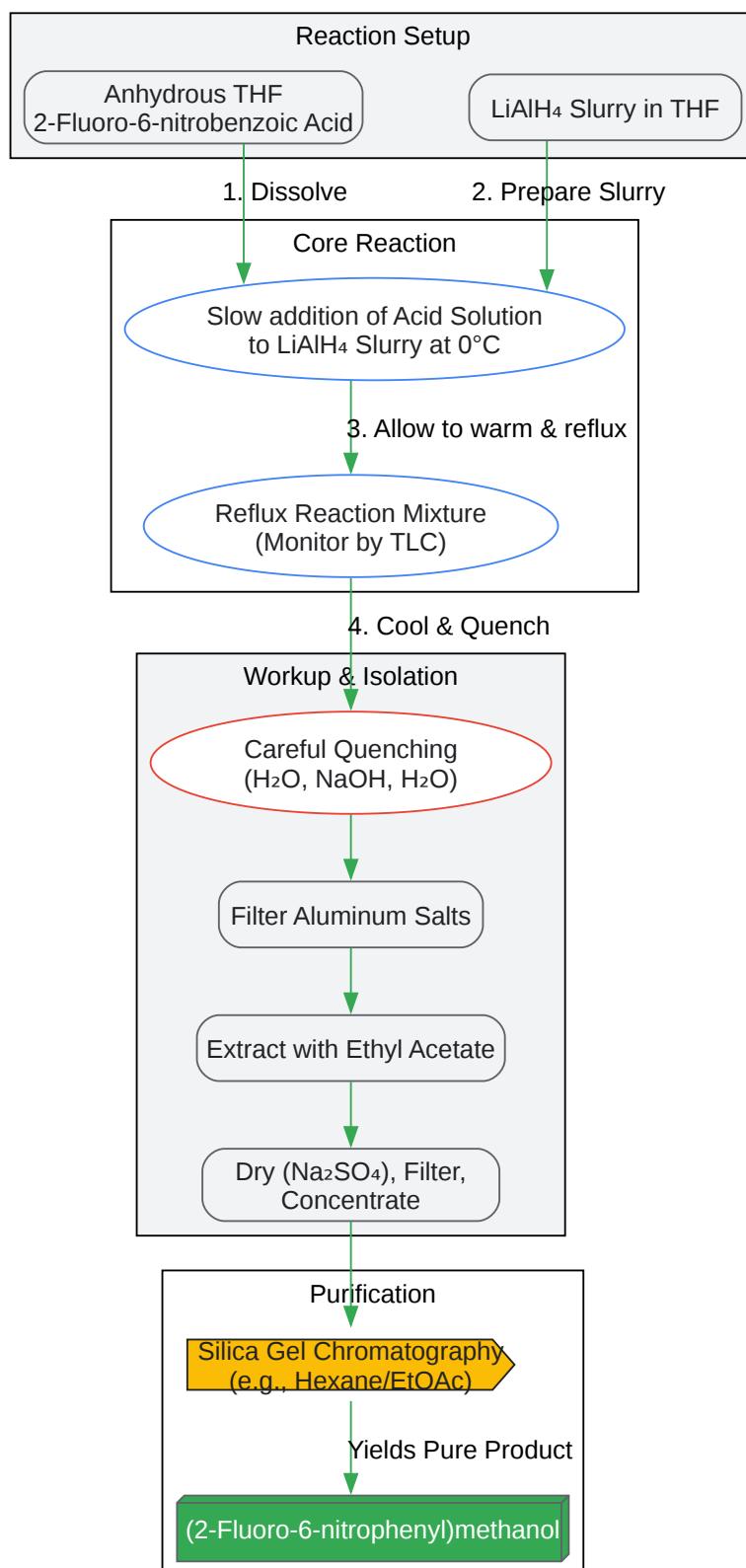
[Get Quote](#)

An In-depth Technical Guide to (2-Fluoro-6-nitrophenyl)methanol

Introduction: A Strategic Building Block in Modern Synthesis

(2-Fluoro-6-nitrophenyl)methanol, CAS No. 1643-60-3, is a substituted benzyl alcohol that serves as a highly functionalized and strategic intermediate in synthetic organic chemistry. Its unique trifunctional arrangement—a nucleophilic hydroxyl group, an electron-withdrawing nitro group, and a directing fluoro group—offers a versatile platform for the construction of complex molecular architectures. The ortho-positioning of the fluorine and nitro substituents relative to the hydroxymethyl group creates significant steric and electronic effects, which can be leveraged by medicinal and process chemists to achieve specific synthetic outcomes. This guide provides an in-depth examination of the compound's properties, a robust protocol for its synthesis and characterization, and insights into its application, tailored for researchers and professionals in drug development and fine chemical synthesis.

Core Physicochemical & Structural Properties


The fundamental properties of (2-Fluoro-6-nitrophenyl)methanol are summarized below. This data is critical for reaction planning, safety assessments, and analytical method development.

Property	Value	Source(s)
CAS Number	1643-60-3	[1]
Molecular Formula	C ₇ H ₆ FNO ₃	[1]
Molecular Weight	171.13 g/mol	[1]
IUPAC Name	(2-Fluoro-6-nitrophenyl)methanol	N/A
Synonyms	2-Fluoro-6-nitrobenzyl alcohol	
Appearance	Solid	
Storage	Store at 2-8°C, sealed in a dry environment	[1]

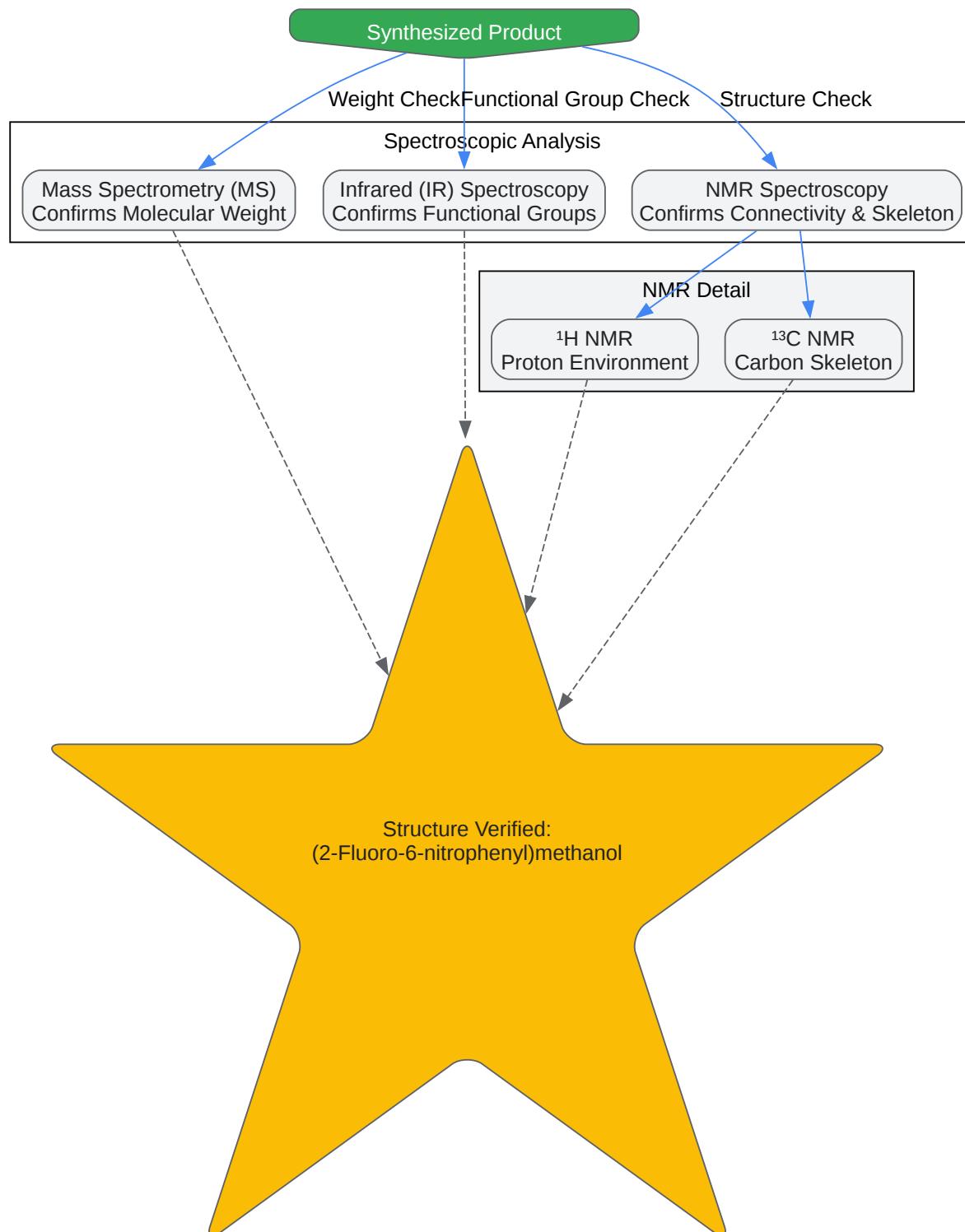
Synthesis and Purification: A Validated Approach

While multiple synthetic routes may be conceived, a reliable and scalable method for preparing **(2-Fluoro-6-nitrophenyl)methanol** is via the reduction of its corresponding carboxylic acid, 2-fluoro-6-nitrobenzoic acid. This precursor is commercially available, often utilized in pharmaceutical synthesis itself. The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis.

Causality of Reagent Choice: Lithium aluminum hydride (LiAlH₄) is selected as the reducing agent due to its high reactivity, which is necessary for the efficient reduction of a carboxylic acid. Unlike milder reagents such as sodium borohydride (NaBH₄), which are typically ineffective for this transformation, LiAlH₄ provides the potent hydride source required. The reaction is conducted in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent violent quenching of the highly reactive LiAlH₄ by acidic protons.

[Click to download full resolution via product page](#)

Figure 1: Proposed workflow for the synthesis of **(2-Fluoro-6-nitrophenyl)methanol**.


Detailed Synthesis Protocol

- Preparation: Under an inert atmosphere (Nitrogen or Argon), slowly add lithium aluminum hydride (LiAlH_4 , 1.2 eq.) to anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel. Cool the resulting slurry to 0°C in an ice bath.
- Addition: Dissolve 2-fluoro-6-nitrobenzoic acid (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the acid solution dropwise to the stirred LiAlH_4 slurry, maintaining the internal temperature below 10°C. The dropwise addition is crucial to control the exothermic reaction and gas evolution.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: Cool the reaction mixture back to 0°C. Cautiously and sequentially, add dropwise: water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH_4 used in grams. This specific sequence (Fieser workup) is designed to produce a granular, easily filterable precipitate of aluminum salts.
- Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
- Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **(2-Fluoro-6-nitrophenyl)methanol**.

Structural & Purity Verification: A Multi-Technique Approach

As this compound is a synthetic intermediate, rigorous confirmation of its structure and purity is paramount. A combination of spectroscopic techniques provides a self-validating system for identity confirmation. While public spectral libraries lack a complete experimental dataset for this specific CAS number, the following section details the protocols for data acquisition and

provides an expert prediction of the expected results based on established spectroscopic principles and data from analogous compounds.

[Click to download full resolution via product page](#)

Figure 2: Logic diagram for the structural verification of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms. The combined analysis of ^1H and ^{13}C NMR provides an unambiguous structural fingerprint.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- Analysis: Reference the ^1H spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) and the ^{13}C spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Predicted ^1H NMR Spectrum (400 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Justification
~7.8-8.0	m	1H	Ar-H	Aromatic proton ortho to the electron- withdrawing NO_2 group, expected to be downfield.
~7.5-7.7	m	1H	Ar-H	Aromatic proton para to the NO_2 group.
~7.2-7.4	m	1H	Ar-H	Aromatic proton ortho to the F atom. Complex splitting due to coupling with other protons and the fluorine atom is expected.
~4.9	s or d	2H	$-\text{CH}_2\text{OH}$	Methylene protons of the benzyl alcohol. May show a doublet if coupled to the OH proton. The chemical shift is downfield due to attachment to the aromatic ring and oxygen. [2]
~2.0-3.0	br s	1H	$-\text{CH}_2\text{OH}$	Hydroxyl proton. Often a broad singlet; its

position is
concentration
and solvent-
dependent.[3]

Predicted ^{13}C NMR Spectrum (100 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Assignment	Justification
~160 (d)	C-F	Aromatic carbon directly bonded to fluorine. Will appear as a doublet with a large ^1JCF coupling constant. Based on data for 1-fluoro-2-nitro-benzene.[4]
~148 (d)	C- NO_2	Aromatic carbon bearing the nitro group. Will likely show a smaller ^2JCF coupling.
~135 (d)	C- CH_2OH	Aromatic carbon attached to the hydroxymethyl group. Expected to show a small JCF coupling.
~132 (d)	Ar-CH	Aromatic methine carbon.
~128 (d)	Ar-CH	Aromatic methine carbon.
~120 (d)	Ar-CH	Aromatic methine carbon, likely shielded by the ortho-F.
~60-65	- CH_2OH	Aliphatic carbon of the hydroxymethyl group. Shift is typical for carbons attached to an oxygen atom.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to rapidly identify the key functional groups present in the molecule.

Protocol:

- Sample Preparation: Place a small amount of the solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record a spectrum over the range of 4000-400 cm^{-1} .

Predicted Key IR Absorptions:

Wavenumber (cm^{-1})	Intensity	Assignment	Functional Group
3500-3200	Strong, Broad	O-H stretch	Alcohol (-OH)
3100-3000	Medium	C-H stretch	Aromatic C-H
~1530	Strong	N-O asymmetric stretch	Nitro (-NO ₂)
~1350	Strong	N-O symmetric stretch	Nitro (-NO ₂)
~1250	Medium-Strong	C-F stretch	Aryl-Fluoride
1200-1000	Strong	C-O stretch	Primary Alcohol

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Protocol:

- Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- Analysis: The molecular ion peak (M^+) should correspond to the molecular weight (171.13).

Predicted Mass Spectrum Fragmentation:

- Molecular Ion (M^+): $\text{m/z} = 171$. This peak confirms the molecular formula.

- Key Fragments:

- $m/z = 154$ $[M-OH]^+$: Loss of the hydroxyl radical.
- $m/z = 153$ $[M-H_2O]^+$: Loss of water, a common fragmentation for alcohols.
- $m/z = 141$ $[M-CH_2O]^+$: Loss of formaldehyde.
- $m/z = 125$: A fragment corresponding to the fluoronitrobenzene cation after loss of the CH_2OH group. Data from the related 2-chloro-6-fluorobenzyl alcohol shows loss of the CH_2OH group as a key fragmentation pathway.[\[6\]](#)

Applications in Chemical Synthesis

(2-Fluoro-6-nitrophenyl)methanol is primarily employed as a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential chemical modifications.

- As a Nucleophilic Synthon: The primary alcohol can be easily oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a wide range of carbonyl chemistry. Alternatively, it can be converted into a leaving group (e.g., tosylate or halide) to serve as an electrophilic benzylating agent.
- Directing Group for Aromatic Substitution: The fluorine and nitro groups strongly influence the electronics of the aromatic ring. The nitro group can be reduced to an amine, which is a key functional group in many pharmaceutical agents. This aniline can then undergo a host of transformations (e.g., diazotization, amide formation, N-alkylation).
- Platform for Heterocycle Formation: The ortho-relationship between the reduced amine and the hydroxymethyl group (after a synthetic step) can be used as a handle for constructing fused heterocyclic ring systems, a common scaffold in medicinal chemistry.

Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards. The Globally Harmonized System (GHS) classifications indicate it requires careful management in a laboratory setting.

Hazard Class	Code	Phrase
Eye Irritation	H319	Causes serious eye irritation
Respiratory Irritation	H335	May cause respiratory irritation

Handling Protocol:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Precautions: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
- Storage: Keep the container tightly sealed in a dry, cool (2-8°C), and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

(2-Fluoro-6-nitrophenyl)methanol is a valuable and strategically designed chemical building block. Its utility is defined by the interplay of its three distinct functional groups, which allows for diverse and controlled synthetic transformations. This guide provides the foundational knowledge for its synthesis, a robust framework for its analytical verification, and an understanding of its practical application. Adherence to the described protocols for synthesis, analysis, and safety will enable researchers to effectively and safely leverage this compound in the development of novel molecules for the pharmaceutical and fine chemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. rsc.org [rsc.org]
- 3. 1643-60-3|(2-Fluoro-6-nitrophenyl)methanol|BLD Pharm [bldpharm.com]
- 4. spectrabase.com [spectrabase.com]
- 5. magritek.com [magritek.com]
- 6. 2-Chloro-6-fluorobenzyl alcohol [webbook.nist.gov]
- To cite this document: BenchChem. [molecular weight and formula of (2-Fluoro-6-nitrophenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1394091#molecular-weight-and-formula-of-2-fluoro-6-nitrophenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com